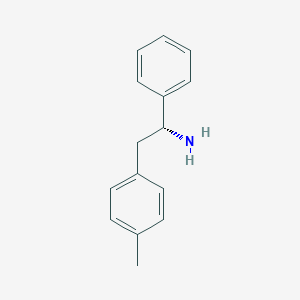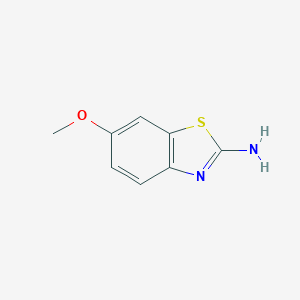
tripotassium;gold(1+);disulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tripotassium;gold(1+);disulfite:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, gold(1+) potassium salt (2:1:3) typically involves the reaction of gold salts with potassium sulfite under controlled conditions. One common method is:
Starting Materials: Gold chloride (AuCl), potassium sulfite (K2SO3), and water.
Reaction: The gold chloride is dissolved in water to form a solution. Potassium sulfite is then added to the solution, resulting in the formation of sulfurous acid, gold(1+) potassium salt (2:1:3).
Conditions: The reaction is usually carried out at room temperature with constant stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of sulfurous acid, gold(1+) potassium salt (2:1:3) follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix gold chloride and potassium sulfite solutions.
Controlled Environment: The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Purification: The product is purified through filtration and recrystallization to remove any impurities.
化学反应分析
Types of Reactions
tripotassium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur, where the sulfurous acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like thiourea or phosphines.
Major Products Formed
Oxidation: Formation of gold(III) compounds such as gold(III) chloride (AuCl3).
Reduction: Formation of elemental gold (Au).
Substitution: Formation of new gold complexes with different ligands.
科学研究应用
tripotassium;gold(1+);disulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other gold complexes and nanoparticles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and targeted drug delivery systems.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
作用机制
The mechanism by which sulfurous acid, gold(1+) potassium salt (2:1:3) exerts its effects involves:
Molecular Targets: The gold ion interacts with biological molecules such as proteins and DNA, potentially disrupting their function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also inhibit key enzymes involved in cellular metabolism.
相似化合物的比较
Similar Compounds
Sulfurous acid, gold(1+) sodium salt (213): Similar in structure but uses sodium instead of potassium.
Gold(1+) trisodium disulphite: Another similar compound with sodium ions.
Gold(III) chloride (AuCl3): A higher oxidation state gold compound with different reactivity.
Uniqueness
tripotassium;gold(1+);disulfite is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility and reactivity compared to its sodium counterparts.
属性
CAS 编号 |
19153-99-2 |
|---|---|
分子式 |
AuK3O6S2 |
分子量 |
474.39 g/mol |
IUPAC 名称 |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
InChI 键 |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
规范 SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Key on ui other cas no. |
19153-99-2 |
同义词 |
gold(1+) tripotassium disulphite |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)










